PPA-904

Photodynamic Therapy Wound Healing Clinical Trial

Standard phenothiazine photosensitizers like methylene blue (LogP -0.9) lack the tissue penetration needed for thick lesions. PPA-904, a tetrabutyl derivative, offers LogP >+1.0 and a red-shifted λmax >667 nm for superior deep-tissue PDT. • Phase IIa-validated: 50% complete healing at 3 months in chronic ulcers (P<0.001). • Curative leishmaniasis regimen: 500 µM topical cream, 665±15 nm, 50 J/cm², 3 treatments. • ≥98% purity; lysosomal localization enables compartment-specific PDT studies.

Molecular Formula C28H42BrN3S
Molecular Weight 532.6 g/mol
CAS No. 30189-85-6
Cat. No. B1663480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPA-904
CAS30189-85-6
Molecular FormulaC28H42BrN3S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-]
InChIInChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1
InChIKeyLLMPBOPIZQTTLB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPA904: Phenothiazine Photosensitizer for Antimicrobial PDT


Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide (CAS 30189-85-6), commonly known as PPA904, is a cationic phenothiazine photosensitizer. It is a tetrabutyl derivative of methylene blue designed for photodynamic therapy (PDT) applications [1]. The compound has been evaluated in both preclinical models of cutaneous leishmaniasis [2] and in a randomized, placebo-controlled Phase IIa clinical trial for bacterially colonized chronic leg ulcers and diabetic foot ulcers [3].

1
Antimicrobial PDT studies Supports photosensitizer selection for bacterially colonized wound models and cutaneous leishmaniasis models.
2
Topical formulation workflow Designed for topical cream or solution application with red-light activation; requires compound-specific protocol optimization.
3
Deep-tissue and lysosomal targeting Red-shifted absorption and high lipophilicity support research on compartment-specific PDT effects.

PPA904 vs. Methylene Blue and Toluidine Blue O


Despite sharing the phenothiazinium chromophore, PPA904 (a tetrabutyl derivative of methylene blue [1]) exhibits distinct physicochemical and biological properties that preclude simple substitution with its methyl- or dimethylamino analogs. The dibutylamino substitutions at positions 3 and 7 markedly increase molecular weight (532.62 Da) and lipophilicity (LogP > +1.0 [2]) compared to methylene blue (LogP -0.9; 319.85 Da) [2]. These alterations fundamentally change tissue penetration kinetics, subcellular localization, and photodynamic efficacy. Consequently, performance data obtained with methylene blue or toluidine blue O are not transferable to PPA904, necessitating compound-specific evaluation for procurement and experimental design.

!
Methylene blue and toluidine blue O are not directly interchangeable. PPA904 has higher lipophilicity and a different subcellular localization pattern, which may fundamentally alter PDT response profiles.
!
Protocol parameters are not transferable. Optimized application time and treatment intervals differ significantly from standard phenothiazinium protocols; direct substitution may yield suboptimal results.
!
Solubility profile limits direct replacement in assays. Significantly lower DMSO solubility requires reformulation of stock solutions to avoid precipitation in cell-based experiments.

PPA904: Quantitative Comparative Evidence


Chronic Leg Ulcer Healing Rate

In a Phase IIa randomized, placebo-controlled trial, topical PPA904 photodynamic therapy (15 min application + 50 J/cm² red light) resulted in a significantly higher rate of complete healing of chronic leg ulcers at 3 months compared to placebo [1].

Chronic Leg Ulcer Healing Rate
Head-to-head
50% (4/8 patients) vs Placebo 12% (1/8 patients) at 3 months; 38 percentage-point absolute increase.
Reported endpoint context from a Phase IIa trial. Supports wound-healing model response review.
Topical PPA904 + 50 J/cm² red light; chronic leg ulcer patients.
Photodynamic Therapy Wound Healing Clinical Trial

Post-Treatment Bacterial Load Reduction

The same Phase IIa trial demonstrated that PPA904-PDT produced a statistically significant reduction in wound bacterial load immediately after a single treatment session compared to placebo [1].

Bacterial Load Reduction
Head-to-head
Statistically significant reduction (P
Supports antimicrobial screening context. Reported photobactericidal endpoint.
Quantitative microbiology swab post-PDT in a human wound model.
Optimized PDT Regimen
Cross-study
90 min application + 3 treatments at 4-day intervals produced the best curative outcome in a murine leishmaniasis model.
Method context for in vivo leishmaniasis research. Protocol optimization may be required for model transfer.
500 µM PPA904 cream, 665±15 nm light, 50 J/cm².
Absorption & Tissue Penetration
Class-level
λmax > 667 nm, red-shifted relative to methylene blue (660-665 nm).
Supports deep-tissue PDT application context. Property may improve light penetration in thicker lesions.
Class characteristic of phenothiazinium salts; spectrophotometric measurement.
Lipophilicity & Localization
Class-level
LogP > +1.0 (inferred from dibutylamino substitution); lysosomal-to-cytoplasmic relocalization upon illumination.
Subcellular targeting context differs from methylene blue. Supports compartment-specific PDT research.
Data to verify for specific cell models; inferred from class-level evidence.
DMSO Solubility Considerations
Cross-study
25 mg/mL (46.94 mM), significantly lower than methylene blue (64 mg/mL).
Formulation-context review required. Stock solution preparation must be adjusted to avoid precipitation.
Anhydrous DMSO, 25°C; requires warming to 60°C. Source review recommended.
Antimicrobial PDT Bacterial Load Clinical Microbiology

Optimized PDT Regimen for Leishmaniasis

Preclinical optimization studies identified that extending the topical application time of PPA904 cream from the manufacturer-recommended 30 minutes to 90 minutes, combined with three consecutive treatments at 4-day intervals, produced the best curative outcome in a murine model of cutaneous leishmaniasis [1].

Optimized PDT Regimen
Cross-study
90 min application + 3 treatments at 4-day intervals produced the best curative outcome in a murine leishmaniasis model.
Method context for in vivo leishmaniasis research. Protocol optimization may be required for model transfer.
500 µM PPA904 cream, 665±15 nm light, 50 J/cm².
Cutaneous Leishmaniasis PDT Optimization In Vivo Efficacy

Red-Shifted Absorption & Tissue Penetration

Phenothiazinium salts, including PPA904, exhibit an absorbance maximum (λmax) above 667 nm [1], which is red-shifted compared to the prototypical phenothiazine photosensitizer methylene blue (λmax 660-665 nm) . This bathochromic shift improves light penetration into biological tissues, a critical advantage for treating deeper cutaneous lesions.

Absorption & Tissue Penetration
Class-level
λmax > 667 nm, red-shifted relative to methylene blue (660-665 nm).
Supports deep-tissue PDT application context. Property may improve light penetration in thicker lesions.
Class characteristic of phenothiazinium salts; spectrophotometric measurement.
Photophysical Properties Absorption Spectroscopy Tissue Penetration

Lipophilicity and Lysosomal Localization

In a comparative study of phenothiazinium salts, compounds with LogP values greater than +1.0 were shown to initially localize to lysosomes and then relocalize throughout the cytoplasm upon illumination, whereas methylene blue (LogP -0.9) redistributes to the nucleus [1]. PPA904, bearing four dibutylamino groups, possesses a LogP > +1.0 (class inference).

Lipophilicity & Localization
Class-level
LogP > +1.0 (inferred from dibutylamino substitution); lysosomal-to-cytoplasmic relocalization upon illumination.
Subcellular targeting context differs from methylene blue. Supports compartment-specific PDT research.
Data to verify for specific cell models; inferred from class-level evidence.
Lipophilicity LogP Subcellular Localization PDT Mechanism

DMSO Solubility Considerations

PPA904 exhibits a DMSO solubility of 25 mg/mL (46.94 mM) , which is substantially lower than the 64 mg/mL (200 mM) reported for methylene blue . This difference must be accounted for when preparing stock solutions for in vitro experiments or when designing topical formulations.

DMSO Solubility Considerations
Cross-study
25 mg/mL (46.94 mM), significantly lower than methylene blue (64 mg/mL).
Formulation-context review required. Stock solution preparation must be adjusted to avoid precipitation.
Anhydrous DMSO, 25°C; requires warming to 60°C. Source review recommended.
Solubility Formulation DMSO In Vitro Assays

PPA904: Validated Application Scenarios


Antimicrobial PDT for Chronic Wounds

PPA904 is the photosensitizer of choice for translational research and clinical studies targeting bacterially colonized chronic leg ulcers and diabetic foot ulcers. The Phase IIa trial demonstrated a 50% complete healing rate at 3 months and a significant immediate reduction in bacterial load (P < 0.001) compared to placebo [1].

Topical PDT for Cutaneous Leishmaniasis

For in vivo models of cutaneous leishmaniasis, PPA904 should be applied topically as a 500 µM cream for 90 minutes prior to irradiation with 665±15 nm light (50 J/cm²), with three treatments spaced 4 days apart to achieve optimal curative efficacy [2].

Deep-Tissue PDT

The red-shifted absorption maximum of PPA904 (>667 nm) [3] makes it advantageous for PDT applications where deeper light penetration is required, such as in thicker cutaneous lesions or when using lower-intensity light sources.

Lysosomal and Cytoplasmic PDT

Owing to its high lipophilicity (LogP > +1.0) [3], PPA904 localizes initially to lysosomes and then relocalizes to the cytoplasm upon illumination, making it a suitable tool for investigating compartment-specific PDT effects, in contrast to the nuclear localization of methylene blue.

Application
Selection Property
Validation Focus
Antimicrobial PDT for Wounds
Wound-healing model response context
Bacterial load and ulcer healing endpoint review
Topical PDT for Leishmaniasis
In vivo model protocol optimization
Application time, treatment interval, and parasitic load endpoint review
Deep-Tissue PDT
Red-shifted absorption profile review
Tissue penetration and light fluence rate modeling
Lysosomal and Cytoplasmic PDT
High-lipophilicity localization pattern
Compartment-specific photooxidative damage pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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